molecular formula C11H18N2O5 B12349936 Thymidine, 5'-O-methyl-

Thymidine, 5'-O-methyl-

Cat. No.: B12349936
M. Wt: 258.27 g/mol
InChI Key: LUKNVKUXNBJYFV-GSLILNRNSA-N
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Description

Thymidine, 5’-O-methyl-, is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification at the 5’-position with a methyl group can alter its chemical properties and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 5’-O-methyl-, typically involves the methylation of thymidine at the 5’-hydroxyl group. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of Thymidine, 5’-O-methyl-, may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products. Purification steps such as crystallization or chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5’-O-methyl-, can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 5’-position can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the methyl group, reverting it back to thymidine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: 5’-carboxyl-thymidine.

    Reduction: Thymidine.

    Substitution: Various 5’-substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine, 5’-O-methyl-, has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analog drugs.

    Industry: Utilized in the production of labeled nucleosides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of Thymidine, 5’-O-methyl-, involves its incorporation into DNA during replication. The methyl group at the 5’-position can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can be exploited in antiviral therapies where the compound acts as a chain terminator, preventing the replication of viral DNA.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The unmodified form of the compound.

    5-Methyl-2’-deoxycytidine: Another methylated nucleoside with a similar structure.

    2’-Deoxyuridine: A nucleoside analog without the methyl group.

Uniqueness

Thymidine, 5’-O-methyl-, is unique due to its specific modification at the 5’-position, which can significantly alter its chemical and biological properties compared to other nucleosides. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h6-9,14H,3-5H2,1-2H3,(H,12,15,16)/t6?,7-,8+,9+/m0/s1

InChI Key

LUKNVKUXNBJYFV-GSLILNRNSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC)O

Origin of Product

United States

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